molecular formula C10H7ClO3 B12128914 2-(5-Chloro-1-benzofuran-2-yl)acetic acid CAS No. 57329-17-6

2-(5-Chloro-1-benzofuran-2-yl)acetic acid

Cat. No.: B12128914
CAS No.: 57329-17-6
M. Wt: 210.61 g/mol
InChI Key: NULLDEMRVPOVOV-UHFFFAOYSA-N
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Description

2-(5-Chloro-1-benzofuran-2-yl)acetic acid is an organic compound featuring a benzofuran ring substituted with a chlorine atom at the 5-position and an acetic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Acetic Acid Substitution: The acetic acid group is introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Scientific Research Applications

2-(5-Chloro-1-benzofuran-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The chlorine and acetic acid groups can influence its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-1-benzofuran-2-yl)acetic acid
  • 2-(5-Fluoro-1-benzofuran-2-yl)acetic acid
  • 2-(5-Methyl-1-benzofuran-2-yl)acetic acid

Uniqueness

2-(5-Chloro-1-benzofuran-2-yl)acetic acid is unique due to the presence of the chlorine atom, which can significantly affect its reactivity and biological activity compared to other halogenated or substituted benzofuran derivatives. The chlorine atom can enhance its electron-withdrawing properties, influencing its interaction with biological targets and its overall stability.

Properties

CAS No.

57329-17-6

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(5-chloro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H7ClO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

NULLDEMRVPOVOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CC(=O)O

Origin of Product

United States

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